Ethyl methyl adipate

Vue d'ensemble

Description

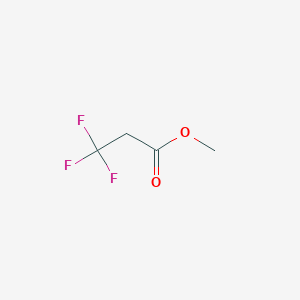

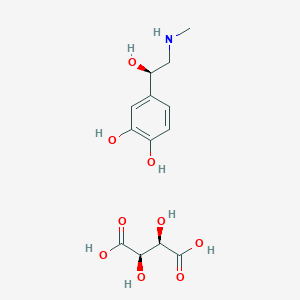

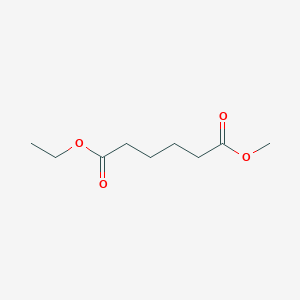

Ethyl methyl adipate is a chemical compound that falls under the category of esters . It is an organic compound that is used in various chemical reactions . The molecular formula of Ethyl methyl adipate is C9H16O4 .

Synthesis Analysis

The synthesis of esters like Ethyl methyl adipate can be accomplished through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway to esters involves the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of Ethyl methyl adipate consists of 9 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Esters like Ethyl methyl adipate can undergo a variety of chemical reactions. One such reaction is the Claisen condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile . This reaction forms a new carbon-carbon bond to produce a β-keto ester product .Applications De Recherche Scientifique

Ethyl and methyl parathion, related to Ethyl methyl adipate, have been tested for thermal decomposition, providing insights into safety aspects in industrial processes (Germain, Bizzarri, & Dodet, 2000).

Biodegradability studies of ethyl and n-octyl branched poly(ethylene adipate) have implications for environmental sustainability and materials science (Kim et al., 2001).

Research into the preparation of di-(2-ethylhexyl) adipate and its metabolites, labelled with deuterium, contributes to understanding human exposure to this compound (Moore, 1992).

Ethylmercury, structurally related to Ethyl methyl adipate, has been studied for its ability to cross the blood-brain barrier, relevant in pharmacology and toxicology (Kern, Geier, Homme, & Geier, 2019).

Subacute oral toxicity studies of di(2-ethylhexyl)adipate, a compound related to Ethyl methyl adipate, are important in assessing its safety in pharmaceutical and consumer products (Miyata et al., 2006).

Studies on the identification and quantification of plasticizers, including ethyl adipate, in medicines, provide crucial information for ensuring drug safety and compliance (Beltifa et al., 2021).

The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables involves understanding ethylene perception, where compounds like Ethyl methyl adipate may play a role in plant physiology (Watkins, 2006).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for Ethyl methyl adipate was not found, it’s important to handle all chemical substances with care. For similar compounds, precautions may include avoiding inhalation, skin contact, and eye contact . Always refer to the safety data sheet of the specific compound for detailed information.

Propriétés

IUPAC Name |

6-O-ethyl 1-O-methyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOVOJUKEQPFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl methyl adipate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)